N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic heteroaromatic core. This compound features a 3,4-dimethoxyphenyl ethyl group attached via an acetamide linker, along with ethoxy, methyl, and dioxo substituents on the pyrimidine ring.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6/c1-6-33-20-14(2)12-25-21-19(20)22(29)27(23(30)26(21)3)13-18(28)24-10-9-15-7-8-16(31-4)17(11-15)32-5/h7-8,11-12H,6,9-10,13H2,1-5H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUAGWLEIWAASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action and therapeutic implications.
Chemical Structure
The compound features a pyrido[2,3-d]pyrimidine core structure, which is known for various biological activities. The specific structural components include:
- Pyrido[2,3-d]pyrimidine moiety : Associated with anticancer and antiviral properties.
- Dimethoxyphenyl ethyl group : Potentially enhances bioactivity through increased lipophilicity and receptor interactions.
- Ethoxy and dimethyl groups : May influence pharmacokinetics and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives of pyrido[2,3-d]pyrimidines. For instance:
- Mechanism of Action : Compounds in this class have been shown to inhibit key enzymes involved in cancer cell proliferation. They target receptors such as the ephrin receptor family , which are often overexpressed in tumors .
- Case Study : A derivative with similar structural features demonstrated significant cytotoxicity against various cancer cell lines in vitro. This includes inhibition of cell growth and induction of apoptosis .
Antiviral Activity
The compound's structure suggests potential antiviral properties:
- Targeting Viral Integrase : Similar compounds have been reported to inhibit HIV integrase, preventing viral integration into host DNA . This suggests that this compound may exhibit similar effects against retroviruses.
Antibacterial Activity
While primarily studied for its anticancer and antiviral effects, preliminary data indicate potential antibacterial activity:
- Inhibition Studies : Some pyrido[2,3-d]pyrimidine derivatives have shown promising results in inhibiting bacterial growth in vitro. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Research Findings
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide exhibit promising anticancer properties. Studies have shown that pyrimidine derivatives can act as effective inhibitors of cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific mechanism often involves the inhibition of key enzymes involved in tumor growth and metastasis.
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Research into similar compounds has indicated their ability to protect neuronal cells from oxidative stress and apoptosis. This could position this compound as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Medicinal Chemistry
Drug Development
The compound is a candidate for drug development due to its unique pharmacophore. Medicinal chemists are exploring its derivatives to enhance bioavailability and reduce toxicity while maintaining efficacy against targeted diseases. The synthesis of analogs with varied substituents may yield compounds with improved pharmacological profiles.
Biomarker Discovery
In the context of personalized medicine, compounds like this compound may serve as biomarkers for specific disease states or therapeutic responses. Ongoing studies aim to establish correlations between the compound's activity and patient outcomes in clinical settings.
Data Table: Summary of Applications
| Application Area | Potential Uses | Supporting Studies |
|---|---|---|
| Pharmacology | Anticancer agents | Studies on pyrimidine derivatives |
| Neuroprotective agents | Research on oxidative stress protection | |
| Medicinal Chemistry | Drug development | Ongoing synthesis of analogs |
| Biomarker discovery | Correlation studies in clinical settings | |
| Agriculture | Pesticidal activity | Evaluations of structural analogs |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound shares structural similarities with several pyrimidine and pyrido-pyrimidine derivatives reported in the literature. Key analogs include:
*Calculated based on structural formula.
Key Observations :
- The target compound’s 3,4-dimethoxyphenyl ethyl group distinguishes it from analogs like Compound 24, which lacks extended arylalkyl chains. This substituent may improve membrane permeability compared to simpler acetylated derivatives .
- The 5-ethoxy and 1,6-dimethyl groups on the pyrido[2,3-d]pyrimidine core contrast with the trifluoromethoxy and pyridinylmethyl groups in ’s compound, suggesting divergent electronic and steric profiles .
Computational Similarity Assessments
Computational methods such as Tanimoto and Dice similarity indices () and molecular networking () are critical for comparing structural and functional properties:
- Tanimoto Index : A Morgan fingerprint-based analysis would likely reveal moderate similarity (~0.4–0.6) between the target compound and ’s analog due to shared pyrido[2,3-d]pyrimidine cores but divergent substituents .
- Molecular Networking : MS/MS fragmentation patterns () would cluster the target compound with other dioxo-pyrido-pyrimidines, while differentiating it from acetylated (Compound 24) or trifluoromethoxy-containing analogs .
- Lumping Strategies (): The target compound could be grouped with other dioxo-heterocycles in kinetic or metabolic studies, assuming similar reactivity of the dioxo-pyrimidine moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
